tert-Butyl 1-oxo-6-(trifluoromethyl)-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate
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Overview
Description
tert-Butyl 1-oxo-6-(trifluoromethyl)-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate is a complex organic compound featuring a spirocyclic structure The presence of a trifluoromethyl group and a tert-butyl ester moiety makes it an interesting subject for various chemical studies
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include palladium catalysts and boron reagents, which facilitate the formation of carbon-carbon bonds.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 1-oxo-6-(trifluoromethyl)-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of certain atoms within the molecule.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by radical intermediates.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and radical initiators for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the trifluoromethyl group.
Scientific Research Applications
tert-Butyl 1-oxo-6-(trifluoromethyl)-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its unique structure allows for the exploration of biological interactions, potentially leading to the discovery of new biochemical pathways.
Industry: The compound’s stability and reactivity make it useful in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which tert-Butyl 1-oxo-6-(trifluoromethyl)-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can influence the compound’s electronic properties, enhancing its ability to interact with enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 1-oxo-6-(trifluoromethyl)-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate: can be compared with other trifluoromethyl-containing compounds, such as trifluoromethyl benzene and trifluoromethyl pyridine derivatives.
Spirocyclic Compounds: Other spirocyclic compounds with different substituents can also be compared to highlight the unique properties conferred by the trifluoromethyl group.
Uniqueness
The uniqueness of tert-Butyl 1-oxo-6-(trifluoromethyl)-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate lies in its combination of a spirocyclic structure and a trifluoromethyl group. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C19H22F3NO3 |
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Molecular Weight |
369.4 g/mol |
IUPAC Name |
tert-butyl 3-oxo-5-(trifluoromethyl)spiro[1H-indene-2,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C19H22F3NO3/c1-17(2,3)26-16(25)23-8-6-18(7-9-23)11-12-4-5-13(19(20,21)22)10-14(12)15(18)24/h4-5,10H,6-9,11H2,1-3H3 |
InChI Key |
LELDPFJFUXWPGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC3=C(C2=O)C=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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